9-Aminoanthracene
Overview
Description
Synthesis Analysis
The synthesis of 9-Aminoanthracene derivatives can be achieved through various methods. One notable approach is the one-pot synthesis of 9-aminomethylanthracene, developed using ammonium salts in the reductive amination of the 9-formyl anthracene derivative. This method has been optimized to isolate the fluorophore in good yields (Glowacka & Stephenson, 2016).
Molecular Structure Analysis
The molecular structure of 9-Aminoanthracene derivatives, such as 9,10-dihydro-9,10-distannaanthracenes, reveals a variety of conformations. For example, X-ray crystallographic analysis has shown that these derivatives can exhibit a butterfly conformation or a planar structure, depending on the substituents (Saito, Nitta, & Yoshioka, 2001).
Chemical Reactions and Properties
9-Aminoanthracene and its derivatives participate in diverse chemical reactions, demonstrating its versatility as a chemical building block. For instance, its reactions with amines under different conditions can lead to various products, highlighting its reactivity and potential in synthetic chemistry (Hua et al., 2002).
Physical Properties Analysis
The ordered arrangement of 9-aminoanthracene on surfaces has been studied using scanning tunneling microscopy (STM). This research indicates that 9-aminoanthracene molecules can exhibit a periodic linear arrangement on gold surfaces, revealing insights into its physical properties at the nanoscale (Lauffer et al., 2007).
Chemical Properties Analysis
9-Aminoanthracene's chemical properties are showcased in its reactions and the resulting products. For example, the synthesis and solvatochromatic properties of derivatives such as 9-(4-Aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene highlight its potential in materials science, exhibiting changes in fluorescence in response to solvent polarity (Imoto et al., 2009).
Scientific Research Applications
Synthesis of Lactams and Butenolides : 9-(2-Phenylethyl)aminoanthracene is utilized in the Diels–Alder/retro-Diels–Alder sequence for synthesizing α,β-butenolides and α,β-unsaturated lactams. It acts as a stereo- and regiocontrolling chaperone in these transformations (Sanyal, Yuan, & Snyder, 2005).
Study of Electronic Spectra and Structures : The electronic absorption and fluorescence spectra of 9-aminoanthracene cation, particularly in water, have been studied to understand its anomalous behavior compared to other anthrylammonium ions. This research is significant for understanding the electronic structures of such compounds (Schulman, Kovi, Torosian, McVeigh, & Carter, 1973).
Excitation Energy Transfer in Bichromophores : New 1/9- aminoanthracene-triazine-3-aminobenzanthrone bichromophores have been synthesized for studying excitation energy transfer. These bichromophores demonstrate efficient energy transfer mediated by a through-bond mechanism, which is pivotal in the field of molecular electronics and photonics (Almonasy et al., 2015).
Development of Fluorophores : A novel method for the preparation of 9-aminomethylanthracene involves the use of ammonium salts in the reductive amination of the 9-formyl anthracene derivative. This method is critical for the development of advanced fluorophores (Glowacka & Stephenson, 2016).
Mass Spectrometry Applications : Anthracene derivatives, including 9-aminoanthracene, have been used as substrates in californium-252 plasma desorption mass spectrometry (252Cf-PDMS). This application is crucial in improving the performance of mass spectrometry for analyzing various compounds, including proteins (Wolf & Macfarlane, 1991).
Surface Science : 9-Aminoanthracene has been investigated for its ordered arrangement on Au(111) surfaces using scanning tunneling microscopy. This study is significant for understanding the molecular interactions and arrangements on metal surfaces, which is important in the field of nanotechnology and surface chemistry (Lauffer, Graupner, Jung, Hirsch, & Ley, 2007).
properties
IUPAC Name |
anthracen-9-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNICELDCMPPDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228526 | |
Record name | 9-Anthramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Aminoanthracene | |
CAS RN |
779-03-3 | |
Record name | 9-Aminoanthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=779-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Anthramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Aminoanthracene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Anthramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Aminoanthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-ANTHRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3EA4FE3SX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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